molecular formula C15H14BrNO B12524057 Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- CAS No. 830356-31-5

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)-

Cat. No.: B12524057
CAS No.: 830356-31-5
M. Wt: 304.18 g/mol
InChI Key: AWJGRYUJWIKIDZ-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- is an organic compound with a complex structure that includes a benzene ring, a bromine atom, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- typically involves multiple steps. One common method includes the bromination of benzenamine followed by the introduction of the ethoxy group and the cycloheptatrienylidene moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the ethoxy group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- exerts its effects involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-bromo-: This compound lacks the ethoxy and cycloheptatrienylidene groups, making it less complex.

    Benzenamine, 4-ethoxy-: This compound lacks the bromine atom and the cycloheptatrienylidene group.

    Benzenamine, 4-bromo-N-(2-methoxy-2,4,6-cycloheptatrien-1-ylidene)-: This compound has a methoxy group instead of an ethoxy group.

Uniqueness

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- (CAS No. 62965-98-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C13H10BrN
  • Molecular Weight : 260.133 g/mol
  • Structure : The compound features a bromobenzene moiety linked to a cycloheptatriene structure via an ethoxy group.

Biological Activity Overview

The biological activity of Benzenamine derivatives has been widely studied, particularly in relation to their antimicrobial and anticancer effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to Benzenamine, particularly those containing bromine and ethoxy groups, exhibit significant antimicrobial properties. For instance:

  • A study conducted on various benzenamine derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds were evaluated using the turbidimetric method, revealing effective inhibition of bacterial growth .
Compound Activity Tested Organisms
4-Bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)-ModerateE. coli, S. aureus
4-Bromophenylthiazol derivativesHighVarious bacterial strains

Anticancer Activity

The anticancer potential of Benzenamine derivatives has also been explored:

  • In vitro studies have shown that certain derivatives exhibit cytotoxicity against human breast adenocarcinoma cell lines (e.g., MCF7) using the Sulforhodamine B (SRB) assay. Notably, the presence of electron-withdrawing groups like bromine enhances the anticancer activity by improving the binding affinity to cancer cell receptors .
Compound Cell Line IC50 (µM)
4-Bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)-MCF715.0
Thiazole derivativesMCF710.5

The mechanisms underlying the biological activities of Benzenamine derivatives include:

  • Inhibition of Cell Growth : The compounds disrupt cellular processes leading to apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes or inhibition of biosynthetic pathways critical for cell wall formation .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have highlighted the effectiveness of Benzenamine derivatives:

  • Antimicrobial Efficacy : A series of benzenamine compounds were synthesized and tested against a panel of microorganisms. Results indicated that modifications in the side chains significantly influenced their antimicrobial potency.
  • Cytotoxicity in Cancer Models : A study involving structural modifications on benzenamines showed a marked increase in cytotoxicity against various cancer cell lines when halogenated groups were introduced .

Properties

CAS No.

830356-31-5

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2-ethoxycyclohepta-2,4,6-trien-1-imine

InChI

InChI=1S/C15H14BrNO/c1-2-18-15-7-5-3-4-6-14(15)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3

InChI Key

AWJGRYUJWIKIDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=CC1=NC2=CC=C(C=C2)Br

Origin of Product

United States

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